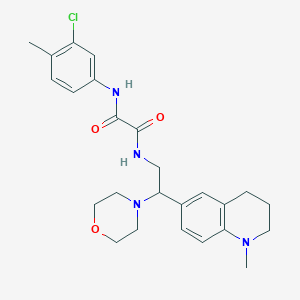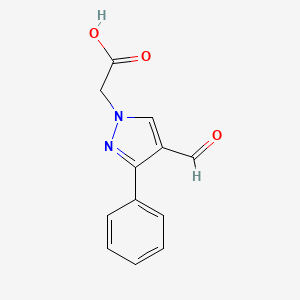![molecular formula C22H24FN3O B2676928 1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847395-94-2](/img/structure/B2676928.png)
1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule. It contains a fluorophenyl group, a benzimidazole group, and a pyrrolidinone group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzimidazole ring attached to a pyrrolidinone ring via a single carbon atom. The benzimidazole ring would have a 3-methylbutyl group attached at the 1-position, and the pyrrolidinone ring would have a 2-fluorophenyl group attached at the 1-position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidinone rings are both aromatic and would therefore be involved in electrophilic aromatic substitution reactions. The fluorine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, potentially improving its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
Studies have explored the metabolism and disposition of compounds structurally similar to "1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one". For instance, research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans, revealed that it is predominantly eliminated via feces, with extensive metabolism and negligible amounts excreted unchanged (Renzulli et al., 2011). These findings highlight the importance of understanding the metabolic pathways and excretion mechanisms of similar compounds to assess their safety and efficacy.
Pharmacokinetics
The pharmacokinetics of novel compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, are critical for drug development. A study on CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, characterized its preclinical pharmacodynamic and pharmacokinetic properties to guide dose selection in clinical trials for major depressive disorder (Garner et al., 2015). Such research is crucial for determining the appropriate dosing regimen that maximizes therapeutic benefits while minimizing risks.
Environmental and Dietary Exposures
Environmental studies have examined the exposure to compounds with potential health effects, such as organophosphorus and pyrethroid pesticides (Babina et al., 2012) and heterocyclic amines in cooked foods (Kulp et al., 2000). These studies contribute to our understanding of how everyday exposures to certain chemicals can impact human health and the importance of monitoring and regulating these exposures.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-15(2)11-12-25-20-10-6-4-8-18(20)24-22(25)16-13-21(27)26(14-16)19-9-5-3-7-17(19)23/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGCJSDHXBWASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2676851.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B2676852.png)
![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)



![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)
![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)